D-Arabinose-13C5

Description

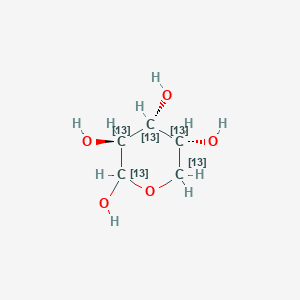

D-Arabinose-13C5 is a stable isotope-labeled analog of D-arabinose, where all five carbon atoms are substituted with the non-radioactive isotope carbon-13 (13C). Its molecular formula is $ \text{C}^{13}\text{C}4\text{H}{10}\text{O}_5 $, with a molecular weight of 155.11 g/mol (exact value depends on isotopic distribution) . The compound is synthesized to ≥99% 13C isotopic purity and ≥98% chemical purity (CP), typically provided as a powder . Its primary application lies in metabolic tracing, enzyme inhibition studies (e.g., glucose dehydrogenase), and nuclear magnetic resonance (NMR)-based research due to its distinct isotopic signature . The stereochemistry is defined by the D-configuration, critical for its biological interactions .

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

155.09 g/mol |

IUPAC Name |

(3S,4R,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

SRBFZHDQGSBBOR-HCEMOIHRSA-N |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([13C@@H]([13CH](O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Arabinose-13C5 can be synthesized through multi-step chemical processes involving the incorporation of carbon-13 into the arabinose structure. One common method involves the use of labeled precursors that undergo a series of chemical reactions to form the final product. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

D-Arabinose-13C5 undergoes various chemical reactions, including:

Oxidation: Converts D-arabinose to arabinonic acid using oxidizing agents.

Reduction: Reduces D-arabinose to arabinitol using reducing agents.

Substitution: Involves replacing hydroxyl groups with other functional groups using specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as acetic anhydride and thionyl chloride are used for substitution reactions.

Major Products Formed

Oxidation: Arabinonic acid

Reduction: Arabinitol

Substitution: Various substituted arabinose derivatives depending on the reagents used.

Scientific Research Applications

D-Arabinose-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

Chemistry: Used in studies involving carbohydrate metabolism and synthesis.

Biology: Helps in tracing metabolic pathways and understanding cellular processes.

Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the production of labeled compounds for research and development

Mechanism of Action

The mechanism of action of D-Arabinose-13C5 involves its incorporation into metabolic pathways where it can be tracked using spectroscopic methods. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the compound’s interactions and transformations within biological systems. This is particularly useful in studying metabolic processes and enzyme activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between D-Arabinose-13C5 and related isotopically labeled carbohydrates:

Key Differences:

Isotopic Labeling Position and Extent: this compound provides full isotopic labeling, enabling comprehensive tracking in metabolic networks . Derivatives such as this compound Phenylhydrazone (MW 245.219) are tailored for analytical techniques like HPLC or mass spectrometry, leveraging the phenylhydrazone group for enhanced detection .

Stereochemical and Functional Variations: L-Arabinose-1-13C differs in stereochemistry (L-configuration), affecting its interaction with enzymes like glucose dehydrogenase, which often exhibit chiral specificity . D-Arabinitol-13C5, a reduced form of D-arabinose, is used in studies on polyol metabolism, particularly in diabetes research .

Safety and Handling: While unlabeled D-arabinose is classified as non-hazardous (CLP), labeled variants may require precautions due to isotopic handling (e.g., storage under inert conditions) .

Purity and Stability: this compound boasts ≥99% isotopic purity, critical for minimizing background noise in sensitive assays . Compounds like D-Arabinose-1,2-13C2 have slightly lower purity (98%) and require refrigeration to maintain stability .

Q & A

Basic Research Questions

Q. What are the key analytical methods for verifying the isotopic purity and structural integrity of D-Arabinose-13C5 in synthesis workflows?

- Methodological Answer : Isotopic purity is typically confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C-NMR to quantify 13C enrichment at all five positions) and Mass Spectrometry (MS) to detect isotopic distribution patterns. For structural validation, compare retention times in High-Performance Liquid Chromatography (HPLC) against unlabeled D-Arabinose standards. Cross-reference spectral data with entries in authoritative databases like the NIST Chemistry WebBook .

Q. How can researchers design a stable isotope tracing experiment using this compound to study microbial pentose utilization pathways?

- Methodological Answer :

Define experimental variables : Use this compound as the sole carbon source in microbial cultures.

Sampling intervals : Collect extracellular metabolites (e.g., via quenching and filtration) at log-phase growth.

Isotopomer analysis : Apply Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) to track 13C incorporation into downstream metabolites (e.g., ribulose-5-phosphate).

Controls : Include unlabeled D-Arabinose and 13C-glucose to distinguish pathway-specific flux .

Q. What protocols ensure the safe handling and disposal of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use gloves and lab coats; avoid inhalation/ingestion. Store in airtight containers at room temperature.

- Waste disposal : Follow Directive 2008/98/EC for non-hazardous organic waste. Contaminated materials must be incinerated or treated via licensed facilities. Non-contaminated packaging (e.g., vials) should be recycled .

Advanced Research Questions

Q. How can contradictory data arise in 13C metabolic flux analysis (MFA) studies using this compound, and what statistical approaches resolve these discrepancies?

- Methodological Answer : Contradictions may stem from:

- Isotopic dilution : Unaccounted natural abundance 13C in media components.

- Model assumptions : Over-simplified metabolic networks in flux calculations.

- Resolution : Apply Monte Carlo simulations to quantify uncertainty and Bayesian statistical frameworks to refine flux distributions. Cross-validate with parallel experiments using uniformly labeled 13C substrates .

Q. What are the best practices for replicating published studies that utilize this compound in carbohydrate metabolism research?

- Methodological Answer :

Literature review : Extract detailed protocols from primary sources, ensuring parameters (e.g., cell density, incubation time) match the original study.

Material validation : Confirm the supplier’s isotopic purity certificate (e.g., ≥99% 13C enrichment).

Data benchmarking : Compare intermediate metabolite profiles (e.g., via LC-MS) with published chromatograms. Discrepancies may require adjusting extraction methods or instrument calibration .

Q. How can researchers optimize the synthesis of this compound to minimize isotopic scrambling during chemical or enzymatic reactions?

- Methodological Answer :

- Precursor selection : Use 13C-labeled glycerol or formaldehyde as precursors to selectively label the arabinose backbone.

- Reaction monitoring : Employ real-time NMR to detect intermediates and halt reactions before scrambling occurs.

- Enzymatic synthesis : Use arabinose isomerases with high substrate specificity under controlled pH/temperature .

Q. In comparative studies, how does this compound differ from other isotopically labeled pentoses (e.g., 13C-xylose) in tracing metabolic pathways?

- Methodological Answer :

- Pathway specificity : D-Arabinose enters the non-oxidative pentose phosphate pathway via arabinose isomerase, whereas xylose follows the Weimberg pathway .

- Isotopic tracing : Use time-resolved 13C labeling to distinguish flux through arabinose-specific vs. shared pathways.

- Data interpretation : Model labeling patterns with software like OpenFlux or INCA , accounting for enzyme kinetics and compartmentalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.